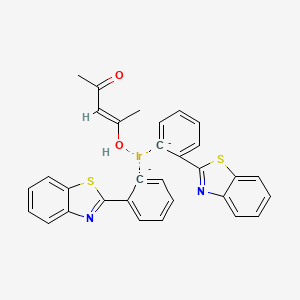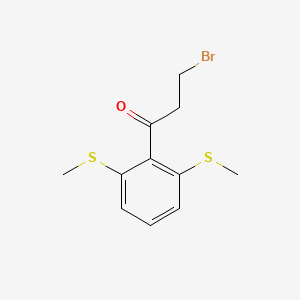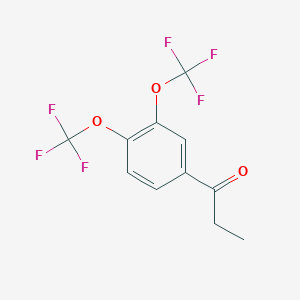
3-(4-Iodophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodophenyl)azetidine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the most efficient methods for synthesizing azetidines, including 3-(4-Iodophenyl)azetidine, is the aza Paternò–Büchi reaction . This reaction involves the [2+2] photocycloaddition between an imine and an alkene component under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the aforementioned synthetic routes for large-scale production. This could include the use of continuous flow reactors and photochemical reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Iodophenyl)azetidine can undergo various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
Applications De Recherche Scientifique
Chemistry: 3-(4-Iodophenyl)azetidine is used as a building block in organic synthesis due to its unique reactivity and stability. It can be incorporated into more complex molecules through various chemical reactions .
Biology and Medicine: Azetidines, including this compound, are explored for their potential in drug discovery. They can serve as scaffolds for designing bioactive molecules with improved pharmacokinetic properties and metabolic stability .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. Their ring strain and reactivity make them suitable for creating functionalized materials .
Mécanisme D'action
The mechanism of action of 3-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the iodine-substituted phenyl ring. The ring strain in the azetidine ring can facilitate reactions with various biomolecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.
Uniqueness: 3-(4-Iodophenyl)azetidine is unique due to the presence of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the azetidine ring and the iodine-substituted phenyl ring provides a distinct set of chemical properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C9H10IN |
|---|---|
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
3-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |
Clé InChI |
QHJAOLAZZKVYLF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)






![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)




